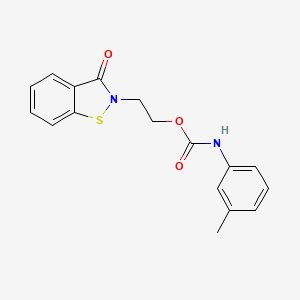
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate typically involves the acetylation of 2-amino benzothiazole derivatives. The initial step involves the synthesis of N-(1,3 benzothiazole-2-yl)-2-chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . This intermediate can then be further reacted with appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, acids, bases, and oxidizing agents. For example, the synthesis of benzothiazole derivatives often involves the use of halogenated compounds and bases such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of 2-amino benzothiazole derivatives with chloroacetyl chloride in the presence of TEA yields N-(1,3 benzothiazole-2-yl)-2-chloroacetamide .
Applications De Recherche Scientifique
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and proteins, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate include:
2-(2-Oxo-3-pyridyl)benzothiazole: Known for its herbicidal activity.
N-(1,3 benzothiazole-2-yl)-2-chloroacetamide: An intermediate in the synthesis of various benzothiazole derivatives.
2,4-Disubstituted thiazoles: Known for their antimicrobial activity.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
199172-82-2 |
|---|---|
Formule moléculaire |
C17H16N2O3S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C17H16N2O3S/c1-12-5-4-6-13(11-12)18-17(21)22-10-9-19-16(20)14-7-2-3-8-15(14)23-19/h2-8,11H,9-10H2,1H3,(H,18,21) |
Clé InChI |
GPJUEAJYFQJKKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)OCCN2C(=O)C3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



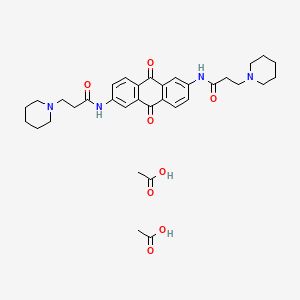


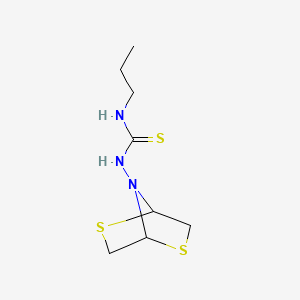




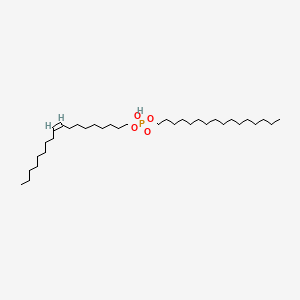
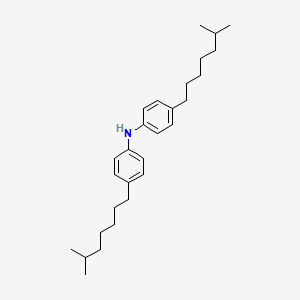
![N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline](/img/structure/B12682911.png)
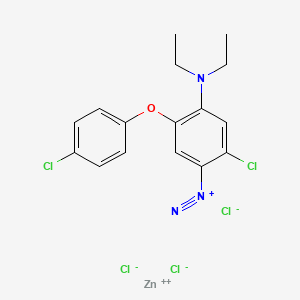
![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
